1-(2-(1H-1,2,4-三唑-1-基)乙基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

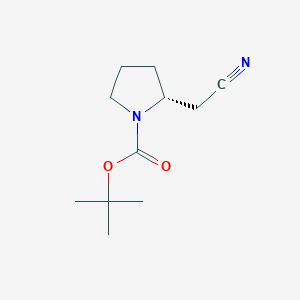

“1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine” is a chemical compound with the empirical formula C8H20Cl3N5O and a molecular weight of 308.64 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . These compounds are known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The process involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction .Molecular Structure Analysis

The molecular structure of “1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine” is confirmed by various spectroscopic techniques. For instance, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involving “1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine” and its derivatives are complex and can lead to a variety of products. For example, these compounds can undergo reactions with various chemotherapeutic agents to kill cancer cells .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine” include a solid form and a SMILES string of [H]O [H]. [H]Cl. [H]Cl. [H]Cl.N1 (CCN2CCNCC2)C=NC=N1 . The compound is also thermally stable .科学研究应用

- Notably, compounds like 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones (7a-e), 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole (8a-c), and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones (10a-k) exhibited promising cytotoxic activity against Hela cells, with IC50 values lower than 12 μM .

- The 1,2,4-triazole core serves as a scaffold for several clinically relevant drugs. Examples include antifungal agents like itraconazole, posaconazole, and voriconazole. These compounds are used to combat fungal infections .

- Ribavirin, a well-known antiviral drug, contains the 1,2,4-triazole ring. It has been used in the treatment of viral infections, particularly hepatitis C .

- Rizatriptan (antimigraine) and alprazolam (anxiolytic) incorporate the 1,2,4-triazole core. These drugs modulate neurotransmitter systems and are used to manage migraines and anxiety disorders, respectively .

- Compounds containing the 1,2,4-triazole ring have been investigated for their antitumoral effects. For instance, letrozole and anastrozole, both used in breast cancer treatment, belong to this class .

Anticancer Activity

Antifungal Agents

Antiviral Properties

Antimigraine and Anxiolytic Agents

Antitumoral Activity

Other Therapeutic Applications

未来方向

The future directions for research on “1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine” and its derivatives could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, more studies are needed to fully understand their pharmacokinetics, pharmacological, and toxicological properties. This could lead to the development of more effective and potent anticancer agents .

作用机制

Target of Action

The primary targets of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine are involved in the biosynthesis of Strigolactone (SL), a type of plant hormone . The compound acts as an inhibitor of SL biosynthesis, affecting the growth and development of plants . In addition, it has been found to have promising anticancer activity, potentially interacting with the aromatase enzyme .

Mode of Action

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine interacts with its targets by forming hydrogen bonds . This interaction leads to the inhibition of SL biosynthesis, resulting in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, the compound exhibits cytotoxic activity against certain cancer cell lines .

Biochemical Pathways

The compound affects the SL biosynthesis pathway in plants. SL biosynthesis starts with the isomerization of all-trans-β-carotene into 9-cis-β-carotene, followed by a series of reactions leading to the production of Carlactone (CL), a core precursor in SL biosynthesis . The compound inhibits this pathway, leading to increased shoot branching and inhibition of seed germination .

Pharmacokinetics

It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The inhibition of SL biosynthesis by 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine results in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, the compound exhibits cytotoxic activity against certain cancer cell lines, showing promising anticancer activity .

属性

IUPAC Name |

1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVDCISKBZNFOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2765113.png)

![(1H-benzo[d]imidazol-5-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2765119.png)

![2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B2765122.png)

![7-(4-ethoxyphenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2765125.png)